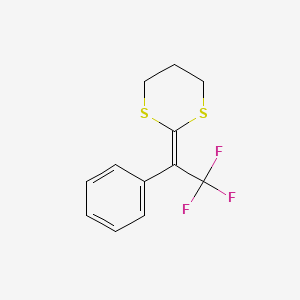
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenylethylidene moiety, which is further connected to a 1,3-dithiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane typically involves the reaction of 2,2,2-trifluoroacetophenone with 1,3-dithiane. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH), room temperature to 50°C.
Reduction: LiAlH₄, NaBH₄, THF or ether, 0°C to room temperature.
Substitution: NaOMe, KCN, dimethyl sulfoxide (DMSO), room temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties such as increased chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the dithiane ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-phenylethylamine: Similar structure but lacks the dithiane ring, leading to different reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Contains a carbonyl group instead of the dithiane ring, used in different synthetic applications.
2,2,2-Trifluoro-1-phenylethylidenehydroxylamine: Similar trifluoromethyl and phenylethylidene groups but with a hydroxylamine moiety, leading to different chemical behavior.
Uniqueness
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane is unique due to the presence of both the trifluoromethyl group and the dithiane ring. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
89863-73-0 |
|---|---|
Formule moléculaire |
C12H11F3S2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoro-1-phenylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C12H11F3S2/c13-12(14,15)10(9-5-2-1-3-6-9)11-16-7-4-8-17-11/h1-3,5-6H,4,7-8H2 |
Clé InChI |
ZPAWLVSBFOXBRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(C2=CC=CC=C2)C(F)(F)F)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


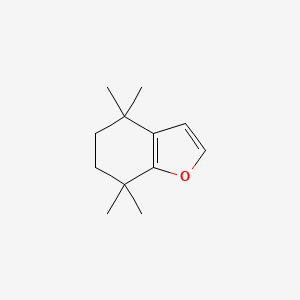
![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
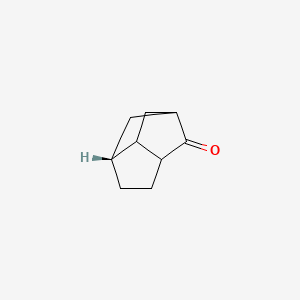

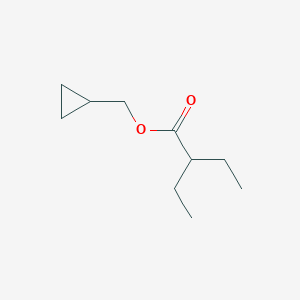
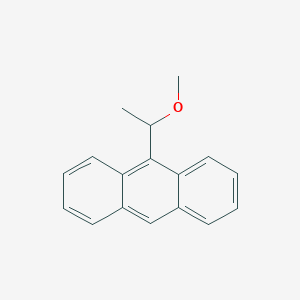
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
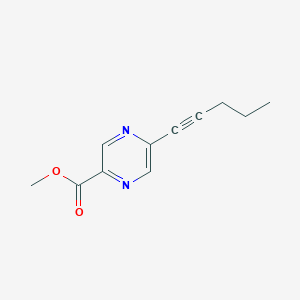
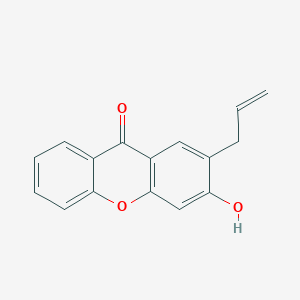
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
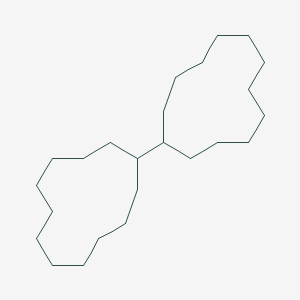
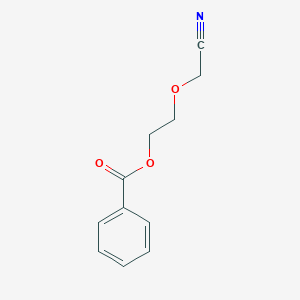
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)

